(Z)-5-phenyl-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-4-one
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Overview
Description
Thiazolidin-4-ones are a versatile and privileged nucleus comprising of a five-membered heterocyclic ring system possessing a sulfur heteroatom and a cyclic amide bond . They have been the subject of extensive research and review studies, mainly published in the last decade, exploring the diverse types of biological activities of this nucleus with potential therapeutic applications .
Synthesis Analysis
Thiazolidin-4-one compounds can be synthesized via heterocyclizing the corresponding N-aryl-2-chloroacetamides with ammonium thiocyanate . The structures of the obtained compounds can be confirmed by an extensive analysis of their spectroscopic data, including infrared, 1H NMR, 13C NMR, and mass analyses .Molecular Structure Analysis
The possible tautomeric forms of synthesized thiazolidine-4-ones have been studied. The tautomerization equilibrium parameters, ΔH, ΔG, and Keq were calculated using the DFT/B3LYP methodology, where it has been indicated that the tautomeric form, phenylimino, is more favorable than the phenylamino form .Chemical Reactions Analysis
The (E, Z)-isomer of thiazolidin-4-one compounds is formed as the initial product which transforms to the (Z, Z)-isomer under mild conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific thiazolidin-4-one compound can be determined by its molecular structure and the substituents it carries. For example, the compound “2-PHENYLIMINO-THIAZOLIDIN-4-ONE” has a linear formula of C9H8N2OS and a molecular weight of 192.241 .Scientific Research Applications
Synthesis and Structural Insights
A study by Slivchuk et al. (2008) describes a synthetic approach to derivatives of 5-phenylsulfonylthiouracil and its condensed analogs, highlighting methods that could potentially be applied to the synthesis of thiazolidin-4-one derivatives. This research demonstrates the versatility of phenylsulfonyl groups in chemical synthesis, which may be relevant to the compound of interest (Slivchuk, Brovarets, & Drach, 2008).
Yavari et al. (2016) reported a one-pot synthesis method for functionalized 4,5-bis(phenylimino)-1,3-thiazolidine-2-thiones, which suggests a pathway for the synthesis of closely related compounds. This method emphasizes the ease of generating functionalized thiazolidine derivatives under mild conditions (Yavari, Zahedi, & Baoosi, 2016).
Potential Biological Activities
Wrobel et al. (1998) explored novel 5-(3-aryl-2-propynyl)-5-(arylsulfonyl)thiazolidine-2,4-diones as antihyperglycemic agents, indicating the therapeutic potential of sulfonylthiazolidinediones. This study suggests that derivatives of thiazolidin-4-one, particularly those with phenylsulfonyl groups, may have applications in managing hyperglycemia (Wrobel et al., 1998).
Niwata et al. (1997) investigated substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives as nonpeptide inhibitors of human heart chymase, revealing the potential of phenylsulfonyl and phenylimino groups in cardiovascular therapeutic applications (Niwata et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Thiazolidin-4-one compounds are gaining the attention of researchers due to their diverse biological activities and potential therapeutic applications . Future research may focus on exploring the structural diversity and substitution patterns among diverse derivatives containing this nucleus as a core skeleton . Further studies like pharmacokinetic and metabolic stability are suggested to generate potential lead candidates with the translational outcome .
properties
IUPAC Name |
3-(benzenesulfonyl)-5-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c24-20-19(16-10-4-1-5-11-16)27-21(22-17-12-6-2-7-13-17)23(20)28(25,26)18-14-8-3-9-15-18/h1-15,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJKSVVWQRWBMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=NC3=CC=CC=C3)S2)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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